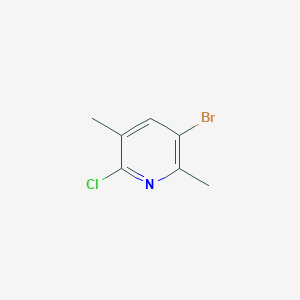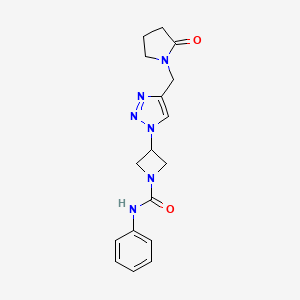
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one, also known as Clomazone, is a herbicide that is commonly used to control weeds in various crops. It was first introduced in the market in 1979 and has been widely used since then. Clomazone belongs to the family of chromones and is known for its selective herbicidal properties.
Mecanismo De Acción
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are responsible for photosynthesis and protect plants from oxidative stress. By inhibiting the biosynthesis of carotenoids, 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one disrupts the normal functioning of the plant and eventually leads to its death.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one can cause oxidative stress in plants by increasing the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This leads to cell death and ultimately plant death. 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one has also been found to affect the expression of various genes involved in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective herbicidal properties make it an ideal candidate for such studies. However, 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one has certain limitations such as its solubility in water, which makes it difficult to use in aqueous solutions. It is also known to have a short half-life, which means that its effects on plants may not be long-lasting.
Direcciones Futuras
There are several future directions for research on 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one. One area of research could be to study its effects on non-target organisms such as insects and microorganisms. Another area of research could be to develop new formulations of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one that are more effective and have a longer half-life. Additionally, the use of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one in combination with other herbicides could be studied to determine its synergistic effects on weed control.
Métodos De Síntesis
The synthesis of 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one involves the reaction of 2-amino-6-chloro-4H-chromen-4-one with 4-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one has been extensively studied for its herbicidal properties in various crops such as soybean, cotton, and rice. It has been found to be effective against a wide range of weeds such as barnyardgrass, morningglory, and pigweed. 2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one has also been studied for its environmental impact and has been found to be safe for use in crops.
Propiedades
IUPAC Name |
2-amino-6-chloro-3-(4-chlorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-9-3-1-8(2-4-9)13-14(19)11-7-10(17)5-6-12(11)20-15(13)18/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCNINLBDPMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-chloro-3-(4-chlorophenyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)



![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)
![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)
![2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2834224.png)


![1-Benzyl-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2834228.png)
![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)